Galanin Message Associated Peptide (25-41) amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

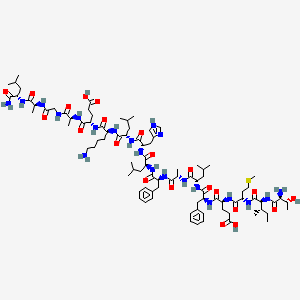

Galanin Message Associated Peptide (25-41) amide is a fragment of the larger galanin peptide, which is a neuropeptide involved in various physiological processes. This specific fragment, consisting of amino acids 25 to 41, has been studied for its unique biological activities and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Galanin Message Associated Peptide (25-41) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of peptides like Galanin Message Associated Peptide (25-41) am

Activité Biologique

Galanin Message Associated Peptide (GMAP), particularly the segment known as GMAP (25-41) amide, is a peptide derived from the larger precursor molecule pre-pro galanin. While the physiological roles of GMAP have historically been less understood compared to its parent peptide galanin, recent studies have highlighted its significant biological activities, particularly in the context of antifungal properties and potential roles in the innate immune system. This article provides a comprehensive overview of the biological activity of GMAP (25-41) amide, supported by research findings, data tables, and case studies.

Antifungal Activity

One of the most notable biological activities of GMAP is its antifungal effect against Candida albicans. Research indicates that GMAP (25-41) amide can inhibit the growth of this pathogenic yeast and prevent its transition from a yeast form to a hyphal form, which is crucial for its virulence.

Key Findings:

- Inhibition of C. albicans : GMAP (1-41) demonstrated a significant reduction in C. albicans growth by approximately 48.7% at a concentration of 20 μg/ml . Further studies narrowed down the antimicrobial core sequence to GMAP (16-41), which retained antifungal activity across species, indicating conserved mechanisms .

- Mechanism : The peptide's action appears to involve non-receptor-mediated pathways, as it was found to upregulate mRNA expression in human keratinocytes when exposed to lipopolysaccharides and C. albicans . This suggests a role in innate immunity.

Immune System Interaction

GMAP has been implicated as a component of the innate immune response. It is expressed in various tissues, including skin and keratinocytes, where it may act as an antimicrobial peptide.

Research Insights:

- Expression Regulation : The expression of GMAP mRNA is significantly upregulated during immune challenges, such as exposure to pathogens .

- Potential Therapeutic Role : Given its antimicrobial properties and expression patterns, GMAP may serve as a therapeutic target for infections caused by fungi like C. albicans.

Comparative Studies

To further understand the biological activity of GMAP (25-41), comparative studies with other peptides were conducted.

| Peptide | Concentration (μg/ml) | Growth Inhibition (%) | Remarks |

|---|---|---|---|

| GMAP (1-41) | 20 | 48.7 | Effective against C. albicans |

| Magainin I | 20 | >90 | Control peptide |

| GMAP (16-41) | 12 | Significant | Core sequence identified |

Study on Keratinocytes

A study involving human keratinocytes demonstrated that exposure to lipopolysaccharides led to an increased expression of GMAP mRNA. This suggests that GMAP may play a role in skin defense mechanisms against microbial invasion .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H143N21O22S/c1-16-51(10)74(111-89(132)73(92)55(14)112)90(133)103-62(34-36-134-15)82(125)102-61(31-33-72(116)117)81(124)109-68(42-57-27-21-18-22-28-57)87(130)106-64(38-48(4)5)83(126)99-54(13)78(121)105-67(41-56-25-19-17-20-26-56)86(129)107-66(40-50(8)9)85(128)110-69(43-58-44-94-46-96-58)88(131)108-65(39-49(6)7)84(127)100-59(29-23-24-35-91)80(123)101-60(30-32-71(114)115)79(122)98-52(11)76(119)95-45-70(113)97-53(12)77(120)104-63(75(93)118)37-47(2)3/h17-22,25-28,44,46-55,59-69,73-74,112H,16,23-24,29-43,45,91-92H2,1-15H3,(H2,93,118)(H,94,96)(H,95,119)(H,97,113)(H,98,122)(H,99,126)(H,100,127)(H,101,123)(H,102,125)(H,103,133)(H,104,120)(H,105,121)(H,106,130)(H,107,129)(H,108,131)(H,109,124)(H,110,128)(H,111,132)(H,114,115)(H,116,117)/t51-,52-,53-,54-,55+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLSLDJZRBYGMB-AYHHIFATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H]([C@@H](C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H143N21O22S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1903.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.